molecular formula C18H17F3N6 B12249552 2-{4-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline

2-{4-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline

Cat. No.: B12249552
M. Wt: 374.4 g/mol
InChI Key: RFHYXZSZDSHPOS-UHFFFAOYSA-N
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Description

2-{4-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline is a complex organic compound that features a quinoxaline core linked to a piperazine ring, which is further substituted with a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.

    Synthesis of the Piperazine Intermediate: The piperazine ring is introduced by reacting the quinoxaline derivative with piperazine in the presence of a suitable base, such as sodium carbonate.

    Introduction of the Pyrimidine Moiety: The final step involves the substitution of the piperazine ring with a pyrimidine derivative, such as 4-methyl-6-(trifluoromethyl)pyrimidine, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce partially or fully reduced derivatives.

Scientific Research Applications

2-{4-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects such as reduced inflammation or neuroprotection . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{4-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline stands out due to its unique combination of a quinoxaline core, piperazine ring, and pyrimidine moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

Molecular Formula

C18H17F3N6

Molecular Weight

374.4 g/mol

IUPAC Name

2-[4-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]quinoxaline

InChI

InChI=1S/C18H17F3N6/c1-12-10-15(18(19,20)21)25-17(23-12)27-8-6-26(7-9-27)16-11-22-13-4-2-3-5-14(13)24-16/h2-5,10-11H,6-9H2,1H3

InChI Key

RFHYXZSZDSHPOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3)C(F)(F)F

Origin of Product

United States

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